1-Hexacosene

Description

Significance of Alkenes with Extended Carbon Chains in Chemical Synthesis and Materials Science

Long-chain alkenes, also known as higher α-olefins (HAOs), are fundamental building blocks in the chemical industry. grandviewresearch.com These are linear hydrocarbons characterized by a terminal double bond, a feature that makes them highly reactive and versatile. prismaneconsulting.comwou.edu Their primary significance lies in their role as monomers and intermediates in the synthesis of a vast array of commercially important products. wou.edubyjus.com

In materials science, the most prominent application of higher α-olefins is in the production of polyethylene (B3416737), where they are used as comonomers to modify the properties of the final polymer. grandviewresearch.comgrandviewresearch.com The incorporation of these long-chain alkenes into the polyethylene backbone disrupts the crystalline structure, leading to the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) with enhanced properties such as improved flexibility, strength, and clarity. grandviewresearch.comgrandviewresearch.com Beyond polymers, these compounds are crucial for manufacturing synthetic lubricants, which offer superior stability and performance compared to conventional mineral oils. marketresearchfuture.comglobalgrowthinsights.com They also serve as precursors for surfactants, detergent alcohols, plasticizers, and various oilfield chemicals, driven by their favorable properties like low volatility and biodegradability. grandviewresearch.commarketresearchfuture.commdpi.com

Overview of Research Trajectories for Higher α-Olefins

Current research in the field of higher α-olefins is advancing along several key trajectories, largely driven by the demand for sustainability and high-performance materials. A significant trend is the development of greener and more sustainable production methods. marketresearchfuture.com Researchers are actively exploring bio-based feedstocks, such as vegetable oils and bioethanol, as alternatives to traditional petroleum sources to reduce the carbon footprint of olefin production. marketresearchfuture.com One promising route involves the one-step decarbonylation and dehydration of biomass-derived fatty acids to synthesize long-chain olefins under hydrogen-free conditions. acs.org

Another major research focus is the synthesis of specialized polymers with precisely engineered properties. grandviewresearch.com By tailoring the length and distribution of the α-olefin side chains, scientists can create materials for advanced applications, including durable and lightweight components for the automotive and construction industries, as well as specialty films for packaging. globalgrowthinsights.com Furthermore, the demand for high-performance synthetic lubricants in the automotive and industrial sectors continues to drive research into new α-olefin-based formulations that offer greater efficiency and lower emissions. globalgrowthinsights.com Emerging applications are also being explored in niche sectors like 3D printing and advanced coatings, where specialty monomers are required. grandviewresearch.com

Properties

IUPAC Name |

hexacos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXANELYEWRDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

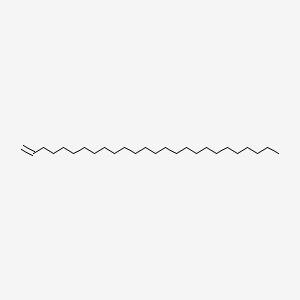

CCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873052 | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18835-33-1, 64808-91-9, 93924-11-9 | |

| Record name | 1-Hexacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C24-28 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG4U9AQ89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexacosene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1 Hexacosene

Catalytic Routes to Terminal Alkenes

Catalytic processes are paramount in the industrial production of 1-hexacosene (B97250) and other linear alpha-olefins due to their efficiency and selectivity. These methods primarily involve the oligomerization or polymerization of shorter-chain olefins, most notably ethylene (B1197577).

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes. nobelprize.orgwikipedia.org While not a direct primary production route for this compound from small precursors in a single step, it plays a crucial role in the broader context of alpha-olefin production, such as in the Shell Higher Olefin Process (SHOP). wikipedia.org In such processes, metathesis can be used to convert less desirable olefin fractions into more valuable ones. For instance, cross-metathesis of a shorter alpha-olefin with a longer internal olefin could theoretically be employed to generate this compound, although this is not a common dedicated synthesis. The reaction is driven by the formation of a volatile byproduct like ethylene, which shifts the equilibrium towards the desired product. nobelprize.org

The oligomerization of ethylene is the most significant industrial route to this compound. This process is dominated by Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysts: Discovered by Karl Ziegler and Giulio Natta, these catalysts, typically based on titanium compounds and organoaluminum co-catalysts, revolutionized polymer chemistry. mdpi.com They can be tuned to produce linear alpha-olefins of varying chain lengths from ethylene. scribd.com By controlling reaction conditions such as temperature, pressure, and catalyst composition, the chain growth process can be managed to yield a distribution of alpha-olefins, from which this compound can be separated. The synthesis of polyolefin drag reducing agents, for example, is based on the low-temperature Ziegler-Natta polymerization of higher α-olefins. mdpi.com

Metallocene Catalysts: These are a more modern class of single-site catalysts, often based on zirconocenes activated with methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.net Metallocene catalysts offer superior control over the polymer or oligomer structure, leading to a narrower distribution of chain lengths compared to traditional Ziegler-Natta systems. rsc.org This high level of control is advantageous for selectively producing specific alpha-olefins like this compound. Research has demonstrated the use of zirconocene (B1252598)/MAO catalyst systems to copolymerize ethylene with long-chain alpha-olefins, including this compound, to produce linear low-density polyethylene (B3416737) (LLDPE) with well-defined structures. mdpi.comresearchgate.net The catalyst [Ph2C(2,7-di-tertBuFlu)(Cp)]ZrCl2/methylaluminoxane has been used to create copolymers of ethene and this compound. researchgate.netuni-hamburg.de

Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts for Alpha-Olefin Synthesis

| Catalyst Type | Key Characteristics | Advantages for this compound Synthesis | Disadvantages |

|---|---|---|---|

| Ziegler-Natta | Multi-site, heterogeneous or homogeneous catalysts (e.g., TiCl4/AlEt2Cl). mdpi.com | Well-established, robust technology for producing a range of linear alpha-olefins. | Broader product distribution, requiring extensive fractional distillation. |

| Metallocene | Single-site, homogeneous catalysts (e.g., zirconocene/MAO). mdpi.comresearchgate.net | High activity and excellent control over oligomer chain length, leading to higher selectivity for specific fractions like C26. rsc.org | Can be more sensitive to impurities; co-catalyst (MAO) can be expensive. |

While catalytic routes dominate industrial production, non-catalytic methods exist, primarily in the context of thermal cracking or pyrolysis. In these processes, long-chain hydrocarbons are broken down at high temperatures. For instance, the pyrolysis of waste materials like spent fat oil has been shown to produce a complex mixture of hydrocarbons, including this compound. aip.orgacs.org Similarly, non-catalytic pyrolysis of fruit waste has also yielded this compound as a minor product. preprints.org These methods are generally not selective for this compound and produce a broad spectrum of compounds, making isolation challenging.

Regioselective and Stereoselective Synthesis Considerations

For a simple terminal alkene like this compound, which has only one double bond at the terminus and no chiral centers, stereoselectivity is not a primary concern in its direct synthesis. However, regioselectivity is of utmost importance. masterorganicchemistry.comrsc.org The goal of the synthetic methodologies described above is to ensure the formation of the double bond at the C1 position, distinguishing it from other hexacosene isomers.

In ethylene oligomerization, the mechanism of chain growth and termination dictates the regioselectivity. The catalysts are designed to promote the repeated insertion of ethylene units and then a termination step (e.g., β-hydride elimination) that specifically generates a terminal double bond. researchgate.net Any side reactions that lead to isomerization of the double bond would reduce the yield of the desired 1-alkene. The choice of catalyst and reaction conditions is critical to suppress such isomerization and maintain high regioselectivity for the alpha-olefin. acs.org

Isolation and Purification Techniques for High-Purity this compound

Regardless of the synthetic route, the product is typically a mixture of olefins of different chain lengths. Therefore, purification is a critical step to obtain high-purity this compound.

Fractional Distillation: This is the primary method used to separate hydrocarbons with different boiling points. studymind.co.uk Given the significant difference in molecular weight between C24, C26, and C28 olefins, fractional distillation under reduced pressure (vacuum distillation) is effective. geeksforgeeks.org Vacuum distillation is necessary to lower the boiling points and prevent thermal degradation of the long-chain alkenes.

Crystallization: At room temperature, this compound is a solid, which allows for purification by recrystallization. studymind.co.uk This technique separates compounds based on differences in solubility. By dissolving the impure solid in a suitable hot solvent and then cooling, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution. geeksforgeeks.orgstudymind.co.uk Hexane (B92381) is a common solvent for the recrystallization of long-chain hydrocarbons. rochester.edu

Chromatography: For laboratory-scale purification and to obtain very high purity, column chromatography is employed. researchgate.netui.ac.id The crude mixture is passed through a column packed with a stationary phase (like silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (a solvent or solvent mixture), allowing for their separation. This method has been used to isolate this compound from natural product extracts. researchgate.netui.ac.id

Table 2: Purification Techniques for this compound

| Technique | Principle of Separation | Application Scale | Notes |

|---|---|---|---|

| Fractional Distillation | Difference in boiling points. studymind.co.uk | Industrial/Large Scale | Typically performed under vacuum to prevent thermal degradation. geeksforgeeks.org |

| Recrystallization | Difference in solubility at varying temperatures. studymind.co.uk | Lab/Pilot Scale | Effective for solids; choice of solvent is critical. rochester.edu |

| Column Chromatography | Differential adsorption on a stationary phase. researchgate.netui.ac.id | Laboratory Scale | Provides very high purity; often used for analytical or reference standard preparation. |

Chemical Reactivity and Transformation Mechanisms of 1 Hexacosene

Olefins in Polymerization and Copolymerization Dynamics

The incorporation of long-chain alpha-olefins like 1-hexacosene (B97250) into polymer backbones, particularly polyethylene (B3416737), is a key strategy for modifying polymer properties. These comonomers introduce short-chain branches, which disrupt the crystalline structure of the polymer, leading to materials with tailored characteristics. rsc.org

Kinetic and Mechanistic Studies of this compound Incorporation in Polyolefin Systems

The kinetics of this compound incorporation into polyolefin chains are influenced by several factors, including the catalyst system, polymerization conditions, and comonomer concentration. Studies using metallocene catalysts have shown that these systems are highly effective for the copolymerization of ethylene (B1197577) with long-chain alpha-olefins. uni-hamburg.deresearchgate.net The rate of comonomer incorporation is a critical parameter that dictates the final composition and properties of the copolymer. For instance, in ethylene/1-hexene (B165129) copolymerization, an increase in the initial comonomer concentration can lead to an enhancement in catalytic activity. mdpi.com However, this is often accompanied by a decrease in the molecular weight of the resulting polymer, suggesting that the comonomer can also participate in chain termination reactions. mdpi.com

The mechanism of incorporation involves the coordination of the alpha-olefin to the active site of the catalyst, followed by insertion into the growing polymer chain. The structure of the catalyst, particularly the steric and electronic environment around the metal center, plays a crucial role in its selectivity towards different monomers. acs.org For example, bulky ligands on the catalyst can hinder the insertion of larger comonomers like this compound. mdpi.com

Influence of Comonomer Length on Polymer Architecture and Macromolecular Properties

The length of the alpha-olefin comonomer has a profound impact on the architecture and properties of the resulting polymer. researchgate.net When this compound is used as a comonomer with ethylene, it introduces long C₂₄ side chains. uni-hamburg.deresearchgate.net These long branches are capable of crystallizing independently or co-crystallizing with the polyethylene backbone, even at low concentrations. uni-hamburg.deresearchgate.net This behavior is distinct from that of shorter-chain comonomers and leads to unique material properties. uni-hamburg.de

The incorporation of this compound affects several key polymer properties:

Crystallinity: While increasing comonomer content generally decreases the crystallinity of linear low-density polyethylene (LLDPE), copolymers containing this compound can exhibit an increase in crystallinity under certain conditions. uni-hamburg.de

Density and Mechanical Properties: The presence of long side chains influences the polymer's density and tensile strength. uni-hamburg.deresearchgate.net

Rheological Properties: The viscosity and elastic response of the polymer melt are sensitive to the content and length of the comonomer, which in turn relates to the presence of long-chain branching. researchgate.net

Interactive Table: Effect of Comonomer Type on Ethylene Copolymer Properties

| Comonomer | Comonomer Content (mol%) | Molecular Weight (Mw) (kg/mol) | Melting Temperature (°C) | Crystallinity (%) |

|---|---|---|---|---|

| 1-Hexene | 1.9 - 7.4 | Decreases with increasing content | Decreases with increasing content | Decreases with increasing content |

| 1-Octene | 0.4 - 2.9 | ~190 | Decreases with increasing content | Decreases with increasing content |

| 1-Octadecene | 0.4 - 2.9 | ~190 | Influenced by side-chain crystallization | Influenced by side-chain crystallization |

| This compound | 0.4 - 2.9 | ~190 | Can increase due to side-chain crystallization | Can increase due to side-chain crystallization |

Catalyst Systems for Controlled Polymerization of this compound

The controlled polymerization of this compound, particularly in copolymerization with ethylene, relies heavily on the choice of catalyst. Metallocene and post-metallocene catalysts are at the forefront of this field due to their single-site nature, which allows for the production of polymers with well-defined microstructures and narrow molecular weight distributions. mdpi.comnumberanalytics.com

Key catalyst systems include:

Zirconocene (B1252598) Catalysts: Systems like [Ph₂C(2,7-di-tertBuFlu)(Cp)]ZrCl₂ activated with methylaluminoxane (B55162) (MAO) have been successfully used to copolymerize ethylene with this compound. uni-hamburg.deresearchgate.net These catalysts exhibit high activity and excellent comonomer incorporation. uni-hamburg.de

Titanium-Based Catalysts: Post-metallocene catalysts, such as permethylindenyl-phenoxy (PHENI*) titanium complexes, have demonstrated high activity for ethylene/α-olefin copolymerization under mild conditions, producing high molecular weight polymers. rsc.org

Hafnium-Based Catalysts: Hafnocene precatalysts, when immobilized, can be activated by isobutylaluminoxanes and show high selectivity for incorporating higher α-olefins. researchgate.net

Ziegler-Natta Catalysts: While traditionally used for olefin polymerization, improving their ability to incorporate long-chain α-olefins like 1-hexene is an active area of research, with a focus on modifying the catalyst support. mdpi.com

The choice of cocatalyst, such as MAO or borate (B1201080) activators, is also critical for the catalyst's performance. acs.org

Reactions of the Terminal Alkene Moiety

The terminal double bond in this compound is the primary site of its chemical reactivity, allowing for a variety of addition and transformation reactions.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is a fundamental reaction of this compound, converting the unsaturated alkene to the corresponding saturated alkane, n-hexacosane. This process typically involves the use of a heterogeneous catalyst and molecular hydrogen. The reaction proceeds via the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the carbon atoms of the double bond. mdpi.com

The selectivity of the hydrogenation process is crucial, particularly when other functional groups are present in the molecule or when partial hydrogenation is desired in a polyunsaturated system. For long-chain alkenes, catalysts based on noble metals like palladium and platinum are highly active. mdpi.com However, non-precious metal catalysts, such as those based on copper, are also effective, especially for the selective hydrogenation of fatty acids, and they can operate at higher temperatures. mdpi.com For instance, deposited palladium catalysts with copper additives have demonstrated high selectivity in hydrogenation reactions. ku.edu.kz

Oxidative Transformations and Degradation Pathways

This compound is susceptible to oxidative transformations, particularly at the double bond. Oxidation can lead to the formation of various oxygenated products, such as epoxides, diols, or cleavage products like aldehydes and carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions.

The degradation of long-chain alkenes can occur through various pathways, including thermal degradation (pyrolysis) and biodegradation. In pyrolysis, the decomposition of polyethylene, which contains structures analogous to this compound, involves free radical mechanisms like random scission and backbiting to produce a spectrum of smaller alkanes and alkenes. northwestern.edu

In the context of bioremediation, microorganisms can degrade long-chain hydrocarbons. For example, some bacteria can metabolize hydrocarbons, and in studies of engine oil degradation, this compound has been identified as a component. umyu.edu.ngresearchgate.net The degradation pathways can involve oxidation, such as the β-oxidation pathway, to break down the long hydrocarbon chain. core.ac.uk Studies have shown the near-complete disappearance of this compound in the presence of certain bacteria, indicating its susceptibility to microbial degradation. umyu.edu.ng

Functionalization and Derivatization Reactions

This compound, as a terminal alkene, exhibits characteristic reactivity at its carbon-carbon double bond, making it a valuable precursor for a variety of functionalized and derivatized products. cymitquimica.com These reactions are pivotal for its application in polymer synthesis, the production of specialty chemicals, and for analytical characterization.

The primary mode of reaction for this compound involves addition reactions across the double bond. cymitquimica.com This reactivity allows for the introduction of a wide array of functional groups. One of the most significant applications is in polymerization. This compound can be copolymerized with ethene using metallocene catalysts, such as zirconocene systems, to produce linear low-density polyethylene (LLDPE) with long-chain branches. acs.orguni-hamburg.de These branches, consisting of 24 carbon atoms, influence the material properties of the resulting polymer, such as its melting point and mechanical strength. acs.orguni-hamburg.de The incorporation of the long alkyl chain of this compound can lead to polymers with unique crystalline structures, where the side chains themselves crystallize. uni-hamburg.de

Another key functionalization pathway is oxidation. The double bond of this compound is susceptible to ozonolysis, which can be used to introduce oxygen-containing functional groups, such as carbonyls and carboxylic acids, onto the hydrocarbon chain. acs.org This oxidative functionalization can alter the physical and chemical properties of materials containing this compound units, for instance, by increasing hydrophilicity.

For analytical purposes, derivatization of this compound is often employed to enhance its detectability and separation in chromatographic methods. A notable technique is thermally assisted derivatization with silylating agents like hexamethyldisilazane (B44280) (HMDS) in pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). researchgate.net This method is particularly useful in the analysis of complex materials, such as archaeological tars, where this compound may be a component. researchgate.net

Furthermore, this compound can undergo oligomerization with other monomers, such as acrylic acid derivatives, to form oligomers with specific properties for use as, for example, dispersants in lubricating oils. google.com The long alkyl chain of this compound imparts oil-solubility to the resulting oligomer. google.com The reactivity of its double bond also makes it a useful intermediate in the synthesis of various specialty chemicals where the vinylidene group can be targeted for further chemical modification. google.com

Table 1: Summary of Functionalization and Derivatization Reactions of this compound

| Reaction Type | Reagents/Catalysts | Product(s) | Application | Source(s) |

| Copolymerization | Ethene, Zirconocene/MAO catalyst | Long-chain branched polyethylene (LLDPE) | Specialty polymers with unique thermal and mechanical properties. | acs.org, uni-hamburg.de |

| Oxidation | Ozone (O₃) | Carbonyl and carboxylic acid functionalized products | Modification of polymer surfaces and properties. | acs.org |

| Analytical Derivatization | Hexamethyldisilazane (HMDS) | Trimethylsilylated derivatives | Chemical characterization in complex mixtures via Py-GC/MS. | researchgate.net |

| Oligomerization | Acrylic acid derivatives, Peroxide initiator | Oil-soluble oligomers | Dispersants and additives in industrial fluids. | google.com |

| Hydrofunctionalization | General addition reactions | Various functionalized alkanes | Precursor for specialty chemical synthesis. | cymitquimica.com, google.com |

Mechanistic Investigations of this compound Reactions

The mechanisms governing the reactions of this compound are fundamental to controlling product formation and optimizing reaction conditions. Mechanistic studies have often focused on its role in polymerization and its formation during the thermal degradation of polyolefins.

In the context of polymer pyrolysis, such as that of high-density polyethylene (HDPE), this compound is one of many alkene products formed. researchgate.netnorthwestern.edu Detailed mechanistic models of HDPE pyrolysis indicate that the formation of low molecular weight products, including this compound, occurs primarily through free radical pathways. researchgate.net The key mechanistic steps include:

Initiation via random C-C bond fission within the polymer chain to form primary radicals.

Hydrogen Abstraction: Intermolecular and intramolecular hydrogen transfer reactions (e.g., 1,5-hydrogen shifts or "backbiting") create secondary mid-chain radicals. researchgate.netnorthwestern.edu

β-Scission: The mid-chain radicals undergo β-scission, which cleaves the polymer chain and is the main route to the formation of α-olefins like this compound. researchgate.net The random scission pathway is considered dominant in product formation. northwestern.edu

In polymerization reactions, the mechanism of this compound incorporation into a growing polymer chain is of great interest. In metallocene-catalyzed copolymerization with ethylene, this compound acts as a comonomer. acs.orguni-hamburg.de The catalytic cycle involves the coordination of the α-olefin's double bond to the vacant site of the transition metal center (e.g., Zirconium). This is followed by migratory insertion of the olefin into the metal-alkyl bond of the growing polymer chain. Termination reactions, such as β-hydride elimination, compete with propagation and can lead to the formation of vinylidene-terminated polymer chains. uni-hamburg.de The specific catalyst structure significantly influences the rate of comonomer incorporation and the microstructure of the final polymer. acs.org

While direct mechanistic studies on many other reactions of this compound are not widely published, general mechanisms for alkene reactions are applicable. For instance, the Wacker-type oxidation of olefins to ketones, though typically studied with other substrates, provides a well-supported mechanism involving nucleophilic attack on a metal-activated alkene, which could be extrapolated to this compound. nih.gov Such a process would involve the formation of organometallic intermediates and subsequent redox steps. nih.gov

Table 2: Mechanistic Pathways Involving this compound

| Process | Key Mechanistic Steps | Intermediates/Pathways | Significance | Source(s) |

| Polymer Pyrolysis (Formation) | Bond fission, Hydrogen abstraction, β-scission | Alkyl radicals, Mid-chain radicals, Random scission pathway | Explains the product distribution in plastic recycling and degradation. | researchgate.net, northwestern.edu |

| Metallocene-Catalyzed Copolymerization | Olefin coordination, Migratory insertion, β-H elimination (termination) | Metallocene-alkyl complexes | Controls polymer microstructure and material properties. | acs.org, uni-hamburg.de |

| General Alkene Oxidation (e.g., Wacker-type) | Metal-alkene complexation, Nucleophilic attack, Redox cycling | Organometallic intermediates | A model for selective catalytic oxidation to form ketones or other oxygenates. | nih.gov |

Occurrence and Environmental Presence of 1 Hexacosene

Natural Abundance in Biogenic Waxes and Lipids

1-Hexacosene (B97250) is a component of the complex lipid mixtures that make up biogenic waxes. These waxes are produced by a wide range of organisms, including plants, insects, and microbes, where they often serve as a protective barrier against desiccation and environmental stressors. gerli.com The molecular composition of these waxes includes a variety of long-chain hydrocarbons, such as alkanes and alkenes, alongside other lipid classes like fatty acids and alcohols. gerli.com Specifically, this compound has been identified as one of the lipid hydrocarbons in the green alga Scenedesmus quadricauda. wikidata.org

This compound is frequently identified as a minor to significant constituent of essential oils and extracts from various plant species. The concentration of this compound can vary depending on the plant, the specific part analyzed (e.g., leaves, stems, fruit), and the extraction method used.

Detailed research findings have quantified the presence of this compound in several plants:

In the essential oil of Morinda citrifolia (Noni) leaves, this compound was a major component, constituting 11.11% of the total oil. sciencebiology.org

Analysis of the essential oil from the stems of Caralluma europaea identified this compound at a concentration of 2.1%. nih.gov

The essential oil from the leaves of Ochradenus arabicus was found to contain 1.14% this compound. mdpi.com

In the essential oil of Indigofera arrecta , this compound was present at 2.53%. ajol.info

It has also been reported as a constituent in the essential oils of Costus pictus and in Aralia elata (Japanese angelica tree). contaminantdb.cajocpr.comthegoodscentscompany.com

Other reported natural sources include green vegetables and trees such as Populus alba and Populus nigra. contaminantdb.canih.gov

Table 1: Occurrence of this compound in Plant Essential Oils

| Plant Species | Plant Part | Concentration (%) | Reference |

| Morinda citrifolia | Leaves | 11.11 | sciencebiology.org |

| Indigofera arrecta | Not Specified | 2.53 | ajol.info |

| Caralluma europaea | Stems | 2.1 | nih.gov |

| Ochradenus arabicus | Leaves | 1.14 | mdpi.com |

| Costus pictus | Not Specified | Present | jocpr.com |

| Aralia elata | Not Specified | Present | contaminantdb.cathegoodscentscompany.com |

| Populus alba / Populus nigra | Not Specified | Present | nih.gov |

Beyond its presence in living organisms, this compound has been detected in various geological and environmental samples, where it can serve as a biomarker. Its stability allows it to persist over geological timescales.

Aquifer Sediments: this compound was identified among the lipid compounds in aquifer sediment samples, indicating its persistence in subterranean environments. uu.nl

Antarctic Soils: In the Byers Peninsula in Antarctica, this compound was detected as an aliphatic compound within the mineral-associated organic matter of soil profiles, highlighting its presence in unique and extreme environments. ufv.br

Petroleum Hydrocarbons: The compound has been identified as a component of petroleum hydrocarbons sourced from a refinery. acs.org This suggests its origin from the thermal maturation of ancient biomass.

Soil Pyrolysis: Analysis of gases evolved from heating soil samples has also shown the presence of this compound, likely released from the thermal breakdown of more complex organic matter. csic.es

Table 2: Detection of this compound in Geological and Environmental Samples

| Sample Type | Context | Reference |

| Aquifer Sediment | Lipid component analysis | uu.nl |

| Antarctic Soil | Mineral-associated organic matter | ufv.br |

| Petroleum | Crude oil component | acs.org |

| Soil | Evolved gas from pyrolysis | csic.es |

Environmental Distribution and Fate

The environmental fate of this compound is determined by its physical and chemical properties, namely its low water solubility, low volatility, and susceptibility to degradation by both abiotic and biotic mechanisms. cymitquimica.com

Abiotic degradation involves the breakdown of chemical substances through non-biological processes such as photolysis, hydrolysis, and oxidation. chemsafetypro.com For an unsaturated hydrocarbon like this compound, oxidation reactions, particularly with ozone (ozonolysis), are a significant degradation pathway in the atmosphere. nih.govresearchgate.net The ozonolysis of alkenes proceeds through an electrophilic addition of ozone to the carbon-carbon double bond. nih.gov While specific kinetic data for the abiotic degradation of this compound is limited, the general principles of alkene reactivity apply. nih.govuni-hamburg.de Its low volatility suggests that its persistence will be greatest in soil and sediment compartments. cymitquimica.com

The biodegradation of hydrocarbons by microorganisms is a crucial process for their removal from the environment. enviro.wiki Alkenes are known to be metabolized by a diverse range of bacteria, fungi, and algae under aerobic conditions. enviro.wikiasm.org The biodegradation of alkenes is a common metabolic capability found in microorganisms from various environments, including compost and sediments. asm.orgresearchgate.net

The aerobic degradation of long-chain hydrocarbons is typically initiated by enzymes called oxygenases, which introduce oxygen atoms into the molecule, often leading to the formation of an alcohol. frontiersin.org For this compound, this can occur at the terminal double bond or the terminal methyl group. frontiersin.orgmdpi.com Enzymes such as the long-chain alkane monooxygenase (LadA), which acts on alkanes from C₁₅ to C₃₆, demonstrate the capacity of microbes to metabolize molecules in the same size range as this compound. frontiersin.orgmdpi.com

Specific research has demonstrated the microbial degradation of this compound:

In a study on the bioremediation of used engine oil, an initial sample containing 23.72% this compound showed near-complete disappearance of the compound after a 60-day treatment with the bacterium Pseudomonas oleovorans. umyu.edu.ngresearchgate.net

Bacterial families that have been identified as potent alkene degraders include Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. asm.orgresearchgate.net

this compound has also been identified as an intermediate product in the biodegradation of photodegraded polyethylene (B3416737) films by bacterial species such as Brevibacillus borstelensis, indicating that microbes can both produce and likely further degrade this compound. researchgate.net

Table 3: Microbial Interactions with this compound

| Microorganism/Group | Interaction | Context | Reference |

| Pseudomonas oleovorans | Degradation | Bioremediation of engine oil | umyu.edu.ngresearchgate.net |

| Xanthamonadaceae, Nocardiaceae, Beijerinkiaceae | Degradation | General alkene biodegradation | asm.orgresearchgate.net |

| Brevibacillus borstelensis | Production (from plastic) | Biodegradation of polyethylene | researchgate.net |

The transport of this compound in the environment is largely dictated by its physicochemical properties. As a long-chain, nonpolar hydrocarbon, it has very low solubility in water and low volatility. cymitquimica.com Consequently, if released into the environment, this compound is not expected to remain in the water column or be transported long distances in the atmosphere. gelest.comamazonaws.com

Instead, it will preferentially partition to and adsorb onto organic matter, soil particles, and sediments. diva-portal.org Studies on analogous long-chain semifluorinated alkenes have shown they tend to sorb to particles and accumulate in underlying soil, a behavior expected for this compound. diva-portal.org Its primary environmental compartments are therefore soil and sediment, where it will persist until it is degraded by abiotic or biotic processes. chemsafetypro.com

Advanced Analytical Methodologies for 1 Hexacosene Characterization

Chromatographic Separations and Detection Techniques

Chromatographic methods are central to the analysis of 1-hexacosene (B97250), providing the necessary separation from other structurally similar compounds.

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its high boiling point, specific GC conditions are required for its successful elution and detection. The choice of a high-temperature, non-polar capillary column, such as a DB-5 type, is common. gcms.cz

Advanced detection methods enhance the sensitivity and selectivity of GC analysis. While a Flame Ionization Detector (FID) is widely used for quantifying hydrocarbons, its universal nature can be a limitation in complex mixtures. umyu.edu.ng In such cases, more selective detectors can be advantageous. For instance, in the analysis of fuels derived from plastic waste, comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID provides enhanced separation of aliphatic olefins. lcms.czgo-jsb.co.uk

Pyrolysis-gas chromatography (Py-GC) is a powerful technique for characterizing polymers like polyethylene (B3416737), where this compound is a known pyrolysis product. gcms.czgo-jsb.co.ukscribd.comwoodsholediversity.org This method involves the controlled thermal degradation of the polymer, followed by GC separation and detection of the resulting fragments, which provides a detailed fingerprint of the original material. gcms.czgo-jsb.co.uk The pyrogram of polyethylene typically shows a characteristic series of triplets containing dienes, alkenes (including this compound), and alkanes for each carbon number. gcms.czgo-jsb.co.uk

Coupled Techniques: GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard for the definitive identification and quantification of this compound. bohrium.comui.ac.idresearchgate.net This technique combines the superior separation power of GC with the detailed structural information provided by MS. bohrium.comijcmas.com

In GC-MS analysis, after the components of a mixture are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak [M]+ for this compound is observed at a mass-to-charge ratio (m/z) of 364. ui.ac.idresearchgate.net The identification of this compound in a sample is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching it with established spectral libraries like the National Institute of Standards and Technology (NIST) library. ui.ac.idresearchgate.netnih.gov

GC-MS has been instrumental in identifying this compound in a wide array of samples, including:

Plant extracts: It has been detected in the concrete of Jasminum auriculatum flowers ijcmas.com, and in extracts from Cynanchum tunicatum bohrium.com, Synadenium glaucescens ui.ac.idresearchgate.net, and Leptadenia hastata researchgate.net.

Environmental samples: this compound has been identified in ground oily sludge nih.gov and in studies assessing the bioremediation of petroleum hydrocarbons. umyu.edu.ngacs.org

Food and biological matrices: It has been found in lettuce leaves nih.gov and carob pulps. imist.maresearchgate.net

Industrial products: The deoligomerization products of paraffin (B1166041) wax have been shown to contain this compound. niscair.res.in

The following table summarizes the GC-MS parameters used in various studies for the identification of this compound.

| Parameter | Study 1: Jasminum auriculatum Concrete ijcmas.com | Study 2: Synadenium glaucescens Stem Woods ui.ac.idresearchgate.net | Study 3: Hair Dye Ingredients mdpi.com | Study 4: Lettuce Metabolomics nih.gov |

| GC System | Not specified | Agilent 6890N | Agilent 6890N | Not specified |

| MS System | Not specified | Agilent 5973 Triple Quadrupole | Agilent 5975C | Not specified |

| Capillary Column | Not specified | DB-17ms (30m x 0.25mm, 0.25µm) | DB-17ms (30m x 0.25mm, 0.25µm) | Not specified |

| Ionization Mode | Not specified | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV | Not specified |

| Injector Temperature | Not specified | Not specified | 280 °C | Not specified |

| Split Ratio | Not specified | Not specified | 10:1 | Not specified |

Spectroscopic Approaches for Structural Elucidation (beyond basic identification data)

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural elucidation. ui.ac.idresearchgate.netweebly.com For a molecule like this compound, ¹H NMR and ¹³C NMR are the primary NMR techniques used.

¹³C NMR spectroscopy is particularly useful for confirming the carbon framework of the molecule. nih.gov The spectrum of this compound would show distinct signals for the two sp² hybridized carbons of the double bond at the C1 position, as well as a series of signals for the sp³ hybridized carbons of the long alkyl chain.

Although detailed NMR data specifically for this compound is not extensively published, the principles of NMR spectroscopy allow for the theoretical prediction of its spectrum, which can be used for confirmation if the compound were to be isolated in sufficient purity. weebly.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for the accurate analysis of this compound, especially when it is present in complex matrices or at low concentrations. lcms.czbohrium.com The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample.

For solid samples like plant material or soil, solvent extraction is a common first step. ijcmas.comnih.gov The choice of solvent is crucial; non-polar solvents like hexane (B92381) are effective for extracting hydrocarbons like this compound. ijcmas.comnih.gov Techniques such as ultrasonic-assisted extraction (UAE) can improve extraction efficiency. nih.gov

Derivatization is a chemical modification technique used to improve the analytical properties of a compound for GC analysis. slideshare.net While this compound itself is amenable to GC analysis, derivatization can be essential for confirming the position of the double bond in unsaturated hydrocarbons. A widely used method is the reaction with dimethyl disulfide (DMDS), which forms a stable adduct. researchgate.net The mass spectrum of the DMDS adduct provides characteristic fragment ions that allow for the unambiguous determination of the original double bond location. researchgate.netnih.govnih.gov This is particularly valuable when distinguishing between isomers of hexacosene. The reaction is typically carried out by heating the alkene with DMDS, sometimes in the presence of an iodine catalyst, followed by a simple workup procedure. lcms.czresearchgate.net

Other derivatization strategies, such as silylation, acylation, or alkylation, are generally used for compounds with active hydrogens (e.g., alcohols, acids, amines) to increase their volatility and thermal stability for GC analysis. slideshare.netsigmaaldrich.com While not directly applicable to this compound itself, these techniques are important when analyzing other compounds that may be present in the same sample matrix. nih.gov For instance, in a metabolomics study of lettuce, a derivatization step using methoxyamine hydrochloride and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) was employed to analyze polar metabolites, while the non-derivatized hexane extract was used for compounds like this compound. nih.gov

Isotopic Analysis and Source Tracing

Isotopic analysis can be a powerful tool for tracing the source of organic compounds, including hydrocarbons. uu.nl This technique relies on measuring the natural abundance of stable isotopes (e.g., ¹³C and ¹²C) in a compound. The ratio of these isotopes (expressed as δ¹³C) can vary depending on the source of the carbon and the biochemical pathways involved in the compound's formation.

While specific studies on the isotopic analysis of this compound for source tracing are not widely reported, the principles have been applied to other hydrocarbons and organic matter in environmental studies. uu.nl For example, by analyzing the δ¹³C values of this compound in different environmental compartments, it might be possible to distinguish between biogenic sources (e.g., from plants) and anthropogenic sources (e.g., from petroleum products or plastic degradation). This type of analysis typically requires specialized instrumentation, such as an isotope ratio mass spectrometer (IRMS) coupled with a gas chromatograph (GC-C-IRMS).

Applications of 1 Hexacosene in Advanced Materials Science and Chemical Industry Non Clinical

Role as a Monomer and Comonomer in Polymer Synthesis

1-Hexacosene (B97250), a long-chain alpha-olefin, serves as a crucial monomer and comonomer in the synthesis of polyolefins. wikipedia.orgrsc.org Polyolefins are polymers derived from simple alkenes (olefins) and represent a significant class of commercial polymers, with polyethylene (B3416737) and polypropylene (B1209903) being the most prominent examples. wikipedia.org The process of creating these polymers from monomers is known as polymerization. reb.rwuoanbar.edu.iqnationalpolymer.comcsbsju.edukallipos.gr

Tailoring Polyolefin Properties through this compound Incorporation

The incorporation of this compound as a comonomer in polyethylene synthesis allows for precise control over the resulting polymer's properties. rsc.org When copolymerized with ethylene (B1197577) using metallocene catalysts, this compound introduces long side-chains of 24 carbons onto the polyethylene backbone. researchgate.netuni-hamburg.de This is a form of short-chain branching that significantly influences the material's characteristics. rsc.org

The presence and length of these side chains disrupt the regular packing of the polymer chains, which in turn affects the degree of crystallinity. wikipedia.org A higher concentration of comonomer generally leads to lower crystallinity. researchgate.net This modification of the crystalline structure impacts several key properties:

Density: The introduction of side chains creates a less compact structure, resulting in lower density polyethylenes (LLDPEs). uni-hamburg.de

Mechanical Properties: Research has shown that copolymers of ethene and this compound exhibit remarkable material properties that differ from conventional LLDPEs. researchgate.netuni-hamburg.de The long side chains can crystallize with each other, even at low concentrations, which influences the material's stiffness and tensile strength. researchgate.netuni-hamburg.de

Thermal Properties: The melting point and melting enthalpy of the copolymer are dependent on the comonomer content and the resulting crystalline structure. uni-hamburg.de

A study utilizing a [Ph2C(2,7-di-tertBuFlu)(Cp)]ZrCl2/methylalumoxane catalyst for the copolymerization of ethene and this compound demonstrated that the resulting copolymers had unique material properties due to the crystallization of the long side chains. researchgate.net

Interactive Table: Impact of this compound on Polyethylene Properties

| Property | Effect of this compound Incorporation | Scientific Rationale |

| Density | Decreases | The long alkyl side chains disrupt the close packing of the main polymer chains, leading to a less compact and lower-density material. uni-hamburg.de |

| Crystallinity | Generally Decreases | The side chains act as defects in the crystal lattice, reducing the overall degree of crystallinity. wikipedia.orgresearchgate.net |

| Melting Point | Varies | Dependent on the concentration of this compound and the resulting changes in crystalline structure and lamellar thickness. uni-hamburg.de |

| Stiffness (Storage Modulus) | Can be modified | The crystallization of the long side chains can influence the stiffness of the material. researchgate.net |

| Tensile Strength | Can be modified | The changes in crystallinity and morphology due to side-chain incorporation affect the material's ultimate strength. researchgate.net |

Development of Specialized Polymeric Materials

The use of this compound and other long-chain alpha-olefins as comonomers allows for the creation of specialized polyolefins with tailored properties for specific applications. For instance, the ability to control branching and crystallinity is crucial in producing polymers ranging from flexible films and packaging to more rigid components. rsc.org

Research into catalysts, such as α-diimine Ni(II) complexes, has shown the potential for living polymerization of 1-alkenes, which allows for precise control over the polymer's microstructure. mdpi.com This level of control is essential for designing advanced materials with highly specific performance characteristics.

Contributions to Lubricant and Wax Formulations

This compound and other alpha-olefins are utilized in the formulation of lubricants and waxes. They can be found in synthetic lubricants and may be used as additives in lubricating oil compositions. epo.orggoogle.com In the context of waxes, this compound is a component of alpha-olefin wax fractions and can be used in wax inhibitor compositions for petroleum fluids. irmwax.comgoogle.comirmwax.comgoogle.com These compositions are designed to prevent the precipitation of paraffin (B1166041) waxes in crude oil, which can cause blockages in pipelines, especially in cold conditions. google.com A commercial product, AlphaPlus® C26-28, is a reaction mass of this compound and 1-octacosene. cpchem.com Blends containing this compound are also used in the production of heavy alkyl benzene, which is a component of lubricant additives and metalworking fluids. skaomin.com

Applications in Chemical Research and Standards (e.g., as a reference compound)

In the field of chemical analysis, this compound serves as a reference standard. chemwhat.comlgcstandards.com This means it is a highly purified compound used for calibration, identification, and quantification in various analytical techniques, such as gas chromatography. nist.gov Its well-defined chemical and physical properties make it a reliable benchmark for analytical method development and validation. chemwhat.comnih.gov

Catalytic Pyrolysis Products and Fuel Valorization

This compound has been identified as a product in the catalytic pyrolysis of various feedstocks, including plastic wastes and biomass. rsc.orgiwaponline.com Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. The use of catalysts can influence the distribution and composition of the resulting products.

In the context of fuel valorization—the process of converting low-value materials into higher-value fuels—the production of long-chain alkenes like this compound is significant. rsc.orgmdpi.com For example, the catalytic cracking of paraffin wax has been shown to produce a liquid component containing this compound, among other alkanes. niscair.res.in Similarly, studies on the catalytic pyrolysis of spent fat oil and other waste materials have reported the formation of this compound as part of the resulting liquid fuel. aip.orgacs.org These findings suggest a potential pathway for converting waste streams into valuable chemical feedstocks and fuel components. Research has also explored the valorization of spent plastics to produce hydrocarbon fuels, which can contain alkenes like this compound. researchgate.net

Theoretical and Computational Investigations of 1 Hexacosene

Molecular Modeling and Simulation Studies of 1-Hexacosene (B97250)

Molecular modeling and simulation are powerful tools for understanding the physical behavior of long-chain alkenes like this compound at a microscopic level. These studies focus on the molecule's structure, movement, and interactions.

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taltech.ee For a long-chain molecule like this compound, which has 23 rotatable bonds, the number of possible conformations is vast. lipidmaps.org Molecular dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions over time. taltech.ee

Due to its length and flexibility, a full conformational analysis of this compound is computationally intensive. taltech.eenih.gov Therefore, studies often rely on models of shorter alpha-olefins or polyethylene (B3416737) chains to infer its behavior. mdpi.com These simulations show that the long alkyl chain is predominantly in a flexible, random coil conformation in the liquid state or in solution. mdpi.com The presence of the terminal double bond introduces a slight rigidity at one end of the molecule, influencing the local conformational preferences.

Key parameters derived from computational models for this compound include its molecular volume and bond characteristics, which are foundational for dynamic simulations.

Table 1: Computed Physicochemical and Conformational Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₅₂ | nih.gov |

| Rotatable Bonds | 23 | lipidmaps.org |

| Van der Waals Molecular Volume | 455.72 ų | lipidmaps.org |

| Topological Polar Surface Area | 0.00 Ų | lipidmaps.org |

This table presents data calculated from computational models, providing a basis for understanding the molecule's size and flexibility.

Intermolecular Interactions and Aggregation Behavior

The interactions between this compound molecules are dominated by weak van der Waals forces due to its nonpolar nature. lipidmaps.org Molecular dynamics simulations help elucidate how these forces lead to aggregation and influence the material's bulk properties. In non-polar solvents, this compound molecules are well-solvated, but in polar environments, they tend to aggregate to minimize contact with the polar solvent molecules, a phenomenon driven by the hydrophobic effect.

Simulations of long-chain hydrocarbons show that aggregation is a complex process. chemrxiv.org Initially, small clusters or dimers may form, which can then grow into larger aggregates. chemrxiv.org The packing of these long chains is a critical factor determining the structure of the aggregated state, which can range from disordered, liquid-like clusters to more ordered, crystalline-like domains, especially at lower temperatures. The study of intermolecular interactions is crucial for understanding the behavior of highly concentrated protein formulations, where similar principles of aggregation apply. nih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed electronic structure information, which is essential for predicting the chemical reactivity of this compound. ku.edu.kzresearcher.lifeaspbs.com

Reaction Pathway Energetics and Transition State Analysis

Quantum chemical calculations can map out the potential energy surface for a chemical reaction, identifying the most favorable reaction pathways by calculating the energies of reactants, products, and transition states. northwestern.edu For this compound, such calculations are critical for understanding its role in processes like pyrolysis and polymerization. northwestern.eduuidaho.edu

For instance, in pyrolysis, the initial step is often the cleavage of a C-C or C-H bond. uidaho.edu DFT calculations can determine the activation energy for these bond-breaking events, helping to predict the conditions under which degradation will occur. Similarly, for reactions at the double bond, such as addition or epoxidation, transition state analysis can reveal the energy barriers and the geometry of the activated complex, offering insights into reaction rates and stereoselectivity. While specific DFT studies on this compound's reaction pathways are not abundant in public literature, the principles are well-established from studies on other olefins. nih.gov

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 255.88 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -454.54 | kJ/mol | Joback |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 61.82 | kJ/mol | Joback |

This table, based on the Joback group contribution method, provides estimated thermodynamic data essential for predicting reaction spontaneity and energy changes. chemeo.com

Spectroscopic Property Prediction (e.g., vibrational frequencies relevant to bonding)

Quantum chemical calculations are also used to predict spectroscopic properties, which serve as a bridge between theory and experiment. By calculating the vibrational frequencies of a molecule, one can predict its infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure and analyze bonding.

For this compound, calculations would predict characteristic vibrational modes, including:

C=C stretch: A mode around 1640 cm⁻¹ indicative of the terminal double bond.

=C-H stretches: Modes above 3000 cm⁻¹ associated with the hydrogens on the double-bonded carbons.

C-H stretches: A dense band of modes between 2850 and 3000 cm⁻¹ from the long alkyl chain.

CH₂ scissoring and rocking modes: Vibrations in the 1470-720 cm⁻¹ region.

Computational Approaches to Polymerization Mechanisms involving this compound

This compound is an important comonomer in the production of polyethylene, where it is used to introduce long-chain branches (LCBs) into the polymer backbone. researchgate.net Computational modeling is instrumental in understanding how the incorporation of such a large comonomer affects the polymerization mechanism and the final properties of the polymer. acs.org

DFT and molecular dynamics are used to study the insertion of this compound into a growing polymer chain catalyzed by transition metal complexes (e.g., Ziegler-Natta or metallocene catalysts). researchgate.netacs.org These computational studies can:

Analyze Catalyst-Monomer Interaction: Model the coordination of the this compound double bond to the active metal center of the catalyst.

Calculate Insertion Barriers: Determine the activation energy for the insertion of this compound versus the insertion of ethylene (B1197577). This is key to predicting the comonomer incorporation rate. acs.org

Predict Polymer Microstructure: The relative rates of monomer insertion and chain propagation determine the distribution and length of branches in the final polymer, which in turn dictates its mechanical and thermal properties. researchgate.net

A combined Multivariate Linear Regression (MLR) and DFT approach has been successfully used to predict comonomer incorporation rates for various alpha-olefins, including by extension this compound, with different Group 4 catalysts. acs.org These models correlate catalyst features with experimental outcomes, demonstrating the predictive power of integrating computational chemistry with data science. acs.org Such approaches are vital for designing new catalysts and polymers with tailored properties. osti.gov

Emerging Research Frontiers and Future Directions for 1 Hexacosene Studies

Integration of Machine Learning and AI in 1-Hexacosene (B97250) Research

Machine learning models are increasingly being used to predict the outcomes of chemical reactions with greater accuracy. nih.govyoutube.com For this compound, this could mean predicting the efficiency of different catalytic systems for its synthesis or forecasting its reactivity in various chemical transformations. By training algorithms on large datasets of known reactions, AI can identify patterns and relationships that may not be apparent to human researchers, thereby guiding the design of more efficient and selective synthetic routes. nih.gov

Table 1: Potential Applications of Predictive Modeling in this compound Research

| Research Area | Potential Application of Predictive Modeling | Expected Outcome |

|---|---|---|

| Synthesis | Optimization of catalytic processes for this compound production. | Higher yields, improved selectivity, and reduced energy consumption. |

| Reactivity | Prediction of reaction outcomes for addition and polymerization reactions. | Faster discovery of new reactions and materials. |

| Catalyst Design | High-throughput screening of potential catalysts for this compound synthesis. mdpi.com | Identification of novel, more efficient, and sustainable catalysts. |

AI and machine learning are powerful tools for data-driven discovery, enabling researchers to identify new applications for existing chemicals. carnegiescience.edu By analyzing vast databases of chemical structures and their associated properties, machine learning algorithms can predict the potential uses of this compound in areas that have not yet been explored. aaai.orgarxiv.org

For example, predictive models could suggest the use of this compound or its derivatives in the formulation of new lubricants, surfactants, or as a component in advanced polymer systems. These models can screen for desirable properties, such as thermal stability, viscosity, or biodegradability, to identify promising applications. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, a significant area of research is the development of green chemistry approaches for the synthesis of this compound. researchgate.netrsc.orgscitechnol.comfq-unam.org The goal is to minimize the environmental impact of its production by using renewable feedstocks, employing environmentally benign catalysts, and reducing energy consumption. researchgate.netfq-unam.org

One promising approach is the synthesis of alpha-olefins from fatty acids, which can be derived from renewable biomass. acs.orgmdpi.com This method offers a more sustainable alternative to traditional petrochemical routes. Research is also focused on the use of greener solvents and catalysts to further reduce the environmental footprint of the synthesis process. acs.orgresearchgate.netjcchems.com For example, the use of γ-valerolactone (GVL), a biomass-derived solvent, has shown promise in the synthesis of linear α-olefins. acs.org

Another avenue of exploration is the dehydration of fatty alcohols to produce linear alpha-olefins. rsc.orgrsc.orgrsc.org This process can be catalyzed by various materials, and research is ongoing to develop catalysts that are both highly selective for the desired alpha-olefin and can be easily recovered and reused.

Table 2: Comparison of Synthesis Routes for Alpha-Olefins

| Synthesis Route | Feedstock | Key Advantages | Research Focus |

|---|---|---|---|

| Decarbonylative Dehydration | Fatty Acids | Utilizes renewable resources. | Development of efficient and selective palladium catalysts. researchgate.net |

| Alcohol Dehydration | Fatty Alcohols | Can be derived from biological sources. rsc.org | Designing highly selective and reusable catalysts. rsc.org |

| Traditional Cracking | Petroleum | Well-established industrial process. | Improving energy efficiency and reducing emissions. rsc.org |

Exploration of this compound in Advanced Functional Materials

As a long-chain alpha-olefin, this compound serves as a monomer for the production of polymers. tutorchase.comstudymind.co.ukwikipedia.orgstudy.comlibretexts.org The unique properties of these polymers, stemming from the long alkyl side chains, make them candidates for use in advanced functional materials.

The polymerization of this compound can lead to the formation of poly(this compound), a polymer with a high degree of crystallinity and specific thermal and mechanical properties. These properties can be tailored by controlling the polymerization process and by copolymerizing this compound with other olefins. Research in this area is focused on exploring the structure-property relationships of these polymers and identifying potential applications.

Potential applications for this compound-based polymers include their use as high-performance waxes, additives for improving the properties of other polymers, and as components in the formulation of specialty adhesives and coatings. researchgate.net Further research into the polymerization of this compound and the characterization of the resulting polymers is needed to fully realize their potential in advanced functional materials.

Refinement of Environmental Fate Models and Assessment Methodologies

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. rsc.org Researchers are working to refine environmental fate models to better predict how this long-chain alkene behaves in different environmental compartments, such as air, water, and soil. cefic-lri.orgresearchgate.net

These models take into account various processes, including partitioning, degradation, and transport, to estimate the persistence and potential for bioaccumulation of the compound. cefic-lri.org A key aspect of this research is understanding the biodegradation of this compound. nih.gov While alkanes are known to be biodegradable by various microorganisms, the degradation pathways and rates for long-chain alkenes like this compound are still being investigated. nih.govresearchgate.netuni-konstanz.de

Improving the accuracy of these models requires more experimental data on the physicochemical properties of this compound and its degradation products. rsc.org This research will help to ensure that any future large-scale production and use of this compound is conducted in an environmentally responsible manner.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| γ-valerolactone (GVL) |

Q & A

Q. What are the established methods for synthesizing and purifying 1-Hexacosene in laboratory settings?

- Methodological Answer : this compound (CAS 18835-33-1) is synthesized via catalytic oligomerization of ethylene or dehydrogenation of hexacosane. For laboratory-scale synthesis, Schlenk techniques under inert atmospheres are critical to prevent oxidation. Purification typically involves fractional distillation under reduced pressure or preparative gas chromatography (GC). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm alkene position and purity, complemented by gas chromatography-mass spectrometry (GC-MS) for quantitative analysis. Ensure detailed documentation of solvent systems and catalyst ratios to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential to verify the α-olefin structure (δ 4.9–5.1 ppm for terminal vinyl protons). Fourier-transform infrared spectroscopy (FTIR) can confirm C-H stretching (~3080 cm⁻¹) and C=C bending (~910 cm⁻¹). For purity assessment, GC-MS with a non-polar capillary column (e.g., DB-5) resolves this compound from branched isomers. Differential scanning calorimetry (DSC) may supplement purity analysis by identifying melting point deviations caused by impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data between studies using pure this compound and industrial mixtures (e.g., C26-28 α-olefin blends)?

- Methodological Answer : Discrepancies often arise from undefined mixture compositions (e.g., variable proportions of this compound and 1-Octacosene in industrial blends). Address this by:

- Quantifying individual components via GC-MS or high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD).

- Conducting dose-response studies using purified compounds to isolate toxicological effects.

- Cross-referencing data with studies that explicitly report blend compositions .

Q. What methodological considerations are critical when modeling the environmental partitioning of this compound using fugacity models?

- Methodological Answer : Fugacity models (e.g., Mackay Level II) predict this compound’s partitioning into sediment due to its hydrophobicity (log Kow ~12.3). Key considerations include:

- Validating model assumptions (e.g., equilibrium conditions) with empirical sediment-water partition coefficients (Kd).

- Incorporating biodegradation rates from aerobic/anaerobic microcosm studies to refine persistence estimates.

- Addressing limitations in default release estimates by using region-specific emission data .

Q. What experimental strategies mitigate challenges in analyzing high-molecular-weight alkenes like this compound during sample preparation?

- Methodological Answer :

- Solubility : Use heated (60–80°C) non-polar solvents (e.g., hexane, toluene) to dissolve solid this compound.

- Chromatography : Employ high-temperature GC columns (up to 350°C) to prevent column bleeding and ensure elution.

- Spectroscopy : For solid-state analysis, use attenuated total reflectance (ATR)-FTIR to bypass solubility issues.

- Quantification : Validate recovery rates via spiked samples with internal standards (e.g., squalane) .